molecular formula C17H16ClNO2 B2513434 2-(2-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide CAS No. 1791059-11-4

2-(2-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide

Cat. No. B2513434
CAS RN: 1791059-11-4
M. Wt: 301.77
InChI Key: FWUKFDLIBWKRIZ-UHFFFAOYSA-N
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Description

The compound “2-(2-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide” is a complex organic molecule. It contains a 2-chlorophenyl group, a 2,3-dihydro-1-benzofuran group, and an acetamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. Benzofuran derivatives can undergo a variety of reactions, but without specific context, it’s difficult to predict the reactions for this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Typical properties to consider might include melting point, boiling point, solubility in various solvents, and stability under various conditions .

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

Compounds structurally related to 2-(2-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide have been investigated for their potential applications in photovoltaic efficiency and ligand-protein interactions. Benzothiazolinone acetamide analogs, for instance, were studied for their light-harvesting efficiency (LHE) and free energy of electron injection, suggesting potential utility in dye-sensitized solar cells (DSSCs). These compounds also exhibited nonlinear optical (NLO) activity and were subject to molecular docking to understand interactions with the Cyclooxygenase 1 (COX1) enzyme, highlighting their relevance in ligand-protein interaction studies (Mary et al., 2020).

Supramolecular Assembly and Hydrogen Bonding

Research on compounds similar to this compound includes the study of their crystal structures and supramolecular assembly. For example, N-(2-chlorophenyl) acetamide was analyzed through X-ray powder diffraction, revealing intermolecular hydrogen bonding and weak C–H···Cl interactions that contribute to three-dimensional architectures. Such findings are instrumental in understanding the molecular assembly and hydrogen bonding characteristics of chlorophenyl derivatives (Hazra et al., 2014).

Antimicrobial and Anticonvulsant Activities

Derivatives of diphenylamine, closely related to the compound of interest, have been synthesized and evaluated for their antimicrobial properties. Certain diphenylamine derivatives demonstrated significant antimicrobial and antifungal activities, suggesting their potential as potent agents in this domain (Kumar & Mishra, 2015). Additionally, novel 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl] acetamides were synthesized and assessed for their anticonvulsant activity, although the results did not show significant activity in the pentylenetetrazole-induced seizures model in mice, highlighting the complexity of designing effective anticonvulsant agents (El Kayal et al., 2022).

properties

IUPAC Name

2-(2-chlorophenyl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c18-15-7-3-1-5-12(15)9-17(20)19-10-13-11-21-16-8-4-2-6-14(13)16/h1-8,13H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUKFDLIBWKRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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